Cas no 2059987-11-8 (3,3-Dimethylpiperidine-2,5-dione)

3,3-Dimethylpiperidine-2,5-dione 化学的及び物理的性質
名前と識別子
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- 3,3-dimethylpiperidine-2,5-dione
- Z2740003188
- 3,3-Dimethylpiperidine-2,5-dione
-
- MDL: MFCD30536007
- インチ: 1S/C7H11NO2/c1-7(2)3-5(9)4-8-6(7)10/h3-4H2,1-2H3,(H,8,10)
- InChIKey: UWHREJZRZKMNDT-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C)(C)CC(CN1)=O
計算された属性
- せいみつぶんしりょう: 141.078978594g/mol
- どういたいしつりょう: 141.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2
- 疎水性パラメータ計算基準値(XlogP): 0
3,3-Dimethylpiperidine-2,5-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1913-0198-2.5g |
"3,3-dimethylpiperidine-2,5-dione" |
2059987-11-8 | 95%+ | 2.5g |
$1582.0 | 2023-11-21 | |
Enamine | EN300-345461-5.0g |
3,3-dimethylpiperidine-2,5-dione |
2059987-11-8 | 95.0% | 5.0g |
$2858.0 | 2025-02-20 | |
Enamine | EN300-345461-0.05g |
3,3-dimethylpiperidine-2,5-dione |
2059987-11-8 | 95.0% | 0.05g |
$229.0 | 2025-02-20 | |
Enamine | EN300-345461-10.0g |
3,3-dimethylpiperidine-2,5-dione |
2059987-11-8 | 95.0% | 10.0g |
$4236.0 | 2025-02-20 | |
A2B Chem LLC | AW28976-1g |
3,3-dimethylpiperidine-2,5-dione |
2059987-11-8 | 95% | 1g |
$1148.00 | 2024-04-20 | |
1PlusChem | 1P01BSI8-500mg |
3,3-dimethylpiperidine-2,5-dione |
2059987-11-8 | 95% | 500mg |
$951.00 | 2025-03-19 | |
Enamine | EN300-345461-0.1g |
3,3-dimethylpiperidine-2,5-dione |
2059987-11-8 | 95.0% | 0.1g |
$342.0 | 2025-02-20 | |
TRC | D590745-100mg |
3,3-dimethylpiperidine-2,5-dione |
2059987-11-8 | 100mg |
$ 340.00 | 2022-06-05 | ||
Life Chemicals | F1913-0198-5g |
"3,3-dimethylpiperidine-2,5-dione" |
2059987-11-8 | 95%+ | 5g |
$2373.0 | 2023-11-21 | |
TRC | D590745-10mg |
3,3-dimethylpiperidine-2,5-dione |
2059987-11-8 | 10mg |
$ 70.00 | 2022-06-05 |
3,3-Dimethylpiperidine-2,5-dione 関連文献
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
3,3-Dimethylpiperidine-2,5-dioneに関する追加情報
Introduction to 3,3-Dimethylpiperidine-2,5-dione (CAS No. 2059987-11-8)
3,3-Dimethylpiperidine-2,5-dione, identified by the Chemical Abstracts Service Number (CAS No.) 2059987-11-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic diketone has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and drug development. The compound belongs to the piperidine class, characterized by a six-membered ring containing nitrogen and two methyl groups at the 3-position, with a diketone functional group at the 2 and 5 positions. This arrangement imparts distinct reactivity and makes it a valuable intermediate in various chemical transformations.
The molecular structure of 3,3-Dimethylpiperidine-2,5-dione (CAS No. 2059987-11-8) consists of a piperidine core with two carbonyl groups positioned symmetrically. This symmetry contributes to its stability and influences its interactions with other molecules. The presence of electron-withdrawing carbonyl groups enhances its reactivity in nucleophilic addition reactions, making it a versatile building block for more complex molecules. In pharmaceutical applications, such diketones are often explored for their ability to serve as precursors to bioactive compounds, including potential pharmacophores in drug design.
Recent advancements in medicinal chemistry have highlighted the importance of piperidine derivatives in developing novel therapeutic agents. 3,3-Dimethylpiperidine-2,5-dione (CAS No. 2059987-11-8) has been investigated for its role in synthesizing compounds with antimicrobial, anti-inflammatory, and even anticancer properties. The diketone moiety can be functionalized through various reactions, such as condensation with hydrazines or aldehydes, leading to the formation of pyrazole or thiazole derivatives known for their biological activity. These transformations underscore the compound's utility as a synthetic intermediate.
One of the most compelling aspects of 3,3-Dimethylpiperidine-2,5-dione (CAS No. 2059987-11-8) is its potential in catalysis and polymer chemistry. The compound's ability to participate in cycloaddition reactions makes it useful in constructing complex cyclic structures, which are prevalent in many natural products and pharmaceuticals. Additionally, its incorporation into polymers can enhance material properties, such as thermal stability or mechanical strength. Researchers have explored its use in creating chiral materials by leveraging its stereogenic center for enantioselective synthesis.
The synthesis of 3,3-Dimethylpiperidine-2,5-dione (CAS No. 2059987-11-8) typically involves multi-step organic reactions starting from commercially available precursors like piperidine derivatives. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers can obtain high-quality material for further studies. Techniques such as catalytic hydrogenation or oxidation have been optimized to facilitate the introduction of the diketone functionality while minimizing side reactions.
In academic research, 3,3-Dimethylpiperidine-2,5-dione (CAS No. 2059987-11-8) has been employed in studying reaction mechanisms and developing new synthetic strategies. Its role as a scaffold for exploring different chemical pathways has provided insights into how functional groups influence molecular behavior. For instance, investigations into its decomposition products have revealed novel intermediates that could lead to breakthroughs in understanding organic transformations at a fundamental level.
The pharmaceutical industry has also shown interest in 3,3-Dimethylpiperidine-2,5-dione (CAS No. 2059987-11-8) due to its structural similarity to known bioactive compounds. By modifying its core structure or appending different functional groups, researchers aim to discover new drugs with improved efficacy and reduced side effects. Computational modeling and high-throughput screening have accelerated this process by allowing rapid evaluation of thousands of derivatives virtual before experimental synthesis.
Future directions for research on 3,3-Dimethylpiperidine-2,5-dione (CAS No. 2059987-11-8) include exploring its applications in green chemistry initiatives where sustainable synthesis methods are prioritized. Innovations such as biocatalysis or flow chemistry could enhance production efficiency while reducing environmental impact. Additionally, investigating its role in material science may uncover new uses beyond traditional pharmaceuticals, such as smart materials that respond dynamically to external stimuli.
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